megapoietin
Description
Properties
CAS No. |
158254-29-6 |
|---|---|
Molecular Formula |
C5D12O |
Synonyms |
megapoietin |
Origin of Product |
United States |
Molecular Framework and Receptor Interactions of Thrombopoietin Formerly Megapoietin
Receptor Biology: The Thrombopoietin Receptor (c-Mpl/CD110)
The thrombopoietin receptor, also known as myeloproliferative leukemia protein (MPL) or CD110, is the cell surface protein that mediates the biological effects of TPO. wikipedia.orgmedchemexpress.comnih.govresearchgate.netuniprot.org It is encoded by the MPL gene. wikipedia.orgnih.govresearchgate.netgenecards.org c-Mpl is expressed on various cell types, including hematopoietic stem cells, megakaryocyte progenitors, mature megakaryocytes, and platelets. nih.govmedchemexpress.comresearchgate.netnih.gov Its expression pattern highlights the broad impact of TPO signaling on both platelet production and hematopoietic stem cell maintenance. nih.govnih.govnih.gov
Structural Organization of the c-Mpl Receptor
The human c-Mpl receptor is a transmembrane protein consisting of 635 amino acids. wikipedia.orgmedchemexpress.comnih.govresearchgate.net It is characterized by an extracellular domain responsible for ligand binding, a single transmembrane helix, and a cytoplasmic domain involved in intracellular signaling. wikipedia.orgnih.govnih.gov The extracellular domain contains two cytokine receptor domains, also referred to as cytokine receptor homology (CRH) or hematopoietic receptor domains. nih.govwikipedia.orgmedchemexpress.comnih.govresearchgate.net These domains contain a distinctive WSXWS sequence motif, which is characteristic of Class I hematopoietic receptors and is important for proper protein folding and cell surface expression. nih.govuniprot.org The cytoplasmic domain contains two intracellular cytokine receptor box motifs, known as Box 1 and Box 2, which are critical for interacting with intracellular signaling proteins, particularly Janus kinases (JAKs). wikipedia.orgmedchemexpress.comnih.govresearchgate.netuniprot.orgnih.gov
A summary of the structural organization of c-Mpl is presented in the table below:
| Domain | Location | Key Features |
| Extracellular | Cell surface | Two Cytokine Receptor Homology (CRH) domains, WSXWS motif |
| Transmembrane | Cell membrane | Single alpha-helix |
| Cytoplasmic | Intracellular | Box 1 and Box 2 motifs, Tyrosine residues for phosphorylation/binding sites |
Functional Domains and Ligand Binding Mechanisms of c-Mpl
The extracellular domain of c-Mpl is responsible for binding to TPO. The interaction involves the two CRH domains. nih.govpnas.org TPO possesses two distinct binding sites for c-Mpl, exhibiting different affinities: a high-affinity site (nanomolar range) and a low-affinity site (micromolar range). nih.govpnas.org These sites bind to spatially similar surfaces on two separate c-Mpl molecules. nih.gov The predicted TPO-binding site on c-Mpl is located at the interface between the Ig-like and FnIII domains of the first CRH module (CRM1). nih.gov Specific residues on the extracellular domain of MPL, such as D261 and L265, as well as a site near F104, are involved in TPO binding. frontiersin.org
The cytoplasmic domain of c-Mpl lacks intrinsic kinase activity and relies on associating with intracellular kinases, primarily JAK2, to initiate signaling. wikipedia.orgnih.govnih.govnih.gov The Box 1 and Box 2 motifs within the cytoplasmic domain are essential for the interaction with JAK2. uniprot.orgnih.govpnas.org Upon TPO binding, tyrosine residues within the cytoplasmic domain of c-Mpl become phosphorylated, serving as docking sites for various signal transduction proteins containing SH2 or phosphotyrosine-binding domains, such as STAT proteins, Shc, and PI3K. wikipedia.orgnih.govnih.govpnas.org Studies have identified specific tyrosine residues, such as Y112 and Y117 in the murine c-Mpl, that contribute to proliferation and are involved in the phosphorylation of downstream signaling molecules like Shc and SHIP. pnas.org
Receptor Dimerization and Conformational Changes Induced by Thrombopoietin Binding
A key event in the activation of the c-Mpl receptor by TPO is receptor dimerization. wikipedia.orgnih.govresearchgate.netnih.gov While there has been debate, current models suggest that TPO binding induces or stabilizes the formation of an active c-Mpl dimer. nih.govnih.govembopress.orgembopress.org TPO binding involves two sequential sites on the cytokine interacting with two separate c-Mpl monomers, leading to the formation of a 1:2 complex (one TPO molecule binding to two c-Mpl molecules). pnas.orgashpublications.org This binding event triggers a conformational change in the c-Mpl dimer. frontiersin.orgnih.govnih.govembopress.org
The conformational changes induced by TPO binding bring the intracellular domains of the c-Mpl dimer into close proximity. frontiersin.orgnih.gov This allows the associated JAK2 molecules, which are constitutively associated with the Box 1 and Box 2 motifs, to transphosphorylate each other, leading to their activation. frontiersin.orgnih.gov Activated JAK2 then phosphorylates tyrosine residues on the c-Mpl receptor itself and other downstream signaling proteins, initiating various intracellular signaling pathways, including the JAK/STAT, MAPK, and PI3K pathways, which are crucial for megakaryopoiesis and platelet production. nih.govresearchgate.netwikipedia.orgnih.govresearchgate.netnih.gov
Research involving mutations in the c-Mpl receptor has provided further insight into the importance of dimerization and conformational changes. Point mutations within a dimer interface homology domain of c-Mpl can induce constitutive receptor activity and ligand-independent homodimerization, leading to autonomous cell proliferation. frontiersin.orgresearchgate.netembopress.orgembopress.orgnih.gov This supports the model that receptor dimerization in a specific orientation is critical for signaling activation. Studies using engineered dimeric coiled coils fused to the c-Mpl transmembrane and cytoplasmic domains have shown that different dimeric orientations can impart distinct biological effects and signaling outcomes, suggesting that subtle differences in receptor dimerization provide a layer of signaling regulation. embopress.org
Biosynthesis, Distribution, and Physiological Regulation of Endogenous Thrombopoietin Formerly Megapoietin
Primary Sites of Thrombopoietin Production and Secretion
Thrombopoietin (TPO) is predominantly produced in the liver, primarily by hepatocytes. physiology.orgdroracle.aiwikipedia.orgashpublications.orgresearchgate.net While the liver is the major site, accounting for a significant percentage of total TPO mRNA production, particularly in the fetal and neonatal stages, other organs also contribute to a lesser extent. droracle.ai These secondary sites include the kidneys, where proximal tubular epithelial cells express TPO mRNA, as well as the spleen and bone marrow stromal cells. physiology.orgdroracle.aiwikipedia.orgashpublications.orgjci.org The production of TPO in these locations allows for a continuous release of the hormone into the bloodstream. droracle.ai
Transcriptional and Post-Transcriptional Regulation of Thrombopoietin Gene Expression
Hepatic TPO gene expression is generally considered constitutive, meaning it occurs at a relatively constant rate and is not significantly influenced by circulating platelet levels. physiology.orgdroracle.airesearchgate.net Studies using in situ hybridization have shown that TPO mRNA levels in the liver, kidney, and spleen remain similar regardless of platelet concentration in healthy individuals. physiology.org
Transcriptional regulation of the human TPO gene in the liver involves specific promoter regions containing consensus sequences for binding sites of transcription factors such as GATA and Ets family proteins. nih.gov Research using hepatocellular carcinoma cell lines has indicated that Ets family transcription factors play a role in regulating TPO promoter activity, as deletion or mutation of Ets binding sites can lead to a loss of this activity. nih.gov While GATA binding factors may increase promoter activity, this effect appears to be independent of the GATA binding consensus sequence. nih.gov
At the post-transcriptional level, the translation of TPO mRNA can be inhibited by elements within the 5'-untranslated region (5'-UTR). nih.gov Alternative promoter usage and differential splicing can generate multiple TPO mRNA isoforms with varying 5'-UTR compositions. nih.gov The presence of AUG codons defining short open reading frames (ORFs) in the 5'-UTR can suppress efficient initiation at the physiological start site, leading to inhibited translation of certain TPO mRNA isoforms. nih.gov This translational inhibition serves as a mechanism to prevent overproduction of TPO. nih.gov
Mechanisms Governing Circulating Thrombopoietin Levels
Circulating TPO levels are primarily regulated through a feedback mechanism involving its binding to the TPO receptor (c-Mpl) expressed on megakaryocytes and platelets. physiology.orgashpublications.orgnih.govbrieflands.com This differs from the regulation of some other hematopoietic growth factors, such as erythropoietin, which is regulated by oxygen tension-dependent gene expression. physiology.org
Platelets and megakaryocytes express the high-affinity TPO receptor, c-Mpl. physiology.orgbrieflands.comrndsystems.com Circulating TPO binds to these receptors, and the resulting ligand-receptor complex is internalized and degraded. physiology.orgresearchgate.net This process effectively removes TPO from the circulation. physiology.orgjci.org
The mass of circulating platelets and bone marrow megakaryocytes is inversely correlated with plasma TPO levels. physiology.orgashpublications.org When platelet and megakaryocyte numbers are high, there is increased binding and degradation of TPO, leading to lower circulating TPO concentrations. physiology.orgashpublications.orgrndsystems.com Conversely, in states of thrombocytopenia (low platelet count), the reduced number of TPO receptors available for binding results in decreased TPO clearance, leading to elevated circulating TPO levels. physiology.orgresearchgate.netbrieflands.com This sequestration and degradation mechanism is a key regulator of TPO bioavailability and, consequently, platelet production. researchgate.net
Research in thrombocytopenic NF-E2 knockout mice, which lack platelets, has shown that while serum TPO levels are not elevated as might be predicted by the absence of platelet clearance, a greater fraction of injected radiolabeled TPO is bound to hematopoietic tissues, specifically megakaryocytes in the bone marrow and spleen. nih.gov This highlights the role of megakaryocytes, in addition to platelets, in sequestering circulating TPO. nih.gov
In conditions affecting liver function, such as liver cirrhosis, reduced hepatic TPO mRNA levels and relatively low plasma TPO concentrations have been observed, contributing to thrombocytopenia in these patients. physiology.orgresearchgate.netbrieflands.comdynamed.comashpublications.org Studies have shown that hepatic TPO mRNA levels, platelet counts, and circulating hepatic proteins decrease with the severity of liver failure. physiology.orgresearchgate.net Following orthotopic liver transplantation, plasma TPO levels and platelet counts can normalize. physiology.orgashpublications.org
Recent research suggests that while the constitutive production model is a significant aspect, platelets may also play a role in inducing TPO production in the liver, mediated in part by platelet glycoprotein (B1211001) (GP) Ibα. nih.gov Desialylated platelets, for instance, can be removed by the hepatic Ashwell-Morell receptor (AMR), and binding of these platelets to the AMR can induce hepatic TPO gene transcription and translation. ashpublications.org
Role of Platelet and Megakaryocyte Mass in Thrombopoietin Sequestration and Degradation
Influence of Microenvironmental Cues on Thrombopoietin Homeostasis
The bone marrow microenvironment, a complex network of cells and extracellular matrix, provides crucial signals that influence hematopoietic stem cell (HSC) fate and differentiation, including megakaryopoiesis. frontiersin.orgnih.govhaematologica.org While TPO is the primary regulator of megakaryopoiesis, other microenvironmental cues can also impact TPO homeostasis and function.
Bone marrow stromal cells, including mesenchymal stem cells and osteoblasts, contribute to the hematopoietic niche and can influence HSC maintenance and differentiation. frontiersin.orgnih.govhaematologica.org Osteoblasts, for example, have been shown to produce and release TPO, which can regulate HSC production. frontiersin.org Megakaryocytes themselves, residing in the bone marrow, also contribute to the microenvironment by secreting factors, including TPO, which can influence HSC quiescence. rndsystems.comfrontiersin.orgnih.govhaematologica.org
Inflammatory factors can also play a role. Interleukin-6 (IL-6), a cytokine released during inflammation, can circulate to the liver and enhance TPO production. physiology.orgjci.org This can contribute to reactive thrombocytosis observed in inflammatory conditions. researchgate.net
Furthermore, TPO itself interacts with the bone marrow microenvironment. It stimulates the production of vascular endothelial growth factor (VEGF), a cytokine important for HSC physiology, by stabilizing and activating hypoxia-inducible factor-1 (HIF-1), a transcription factor responsive to oxygen tension. tandfonline.com This suggests that TPO can mimic aspects of the hypoxic bone marrow environment and influence genes critical for HSC function. tandfonline.com
The intricate interplay between TPO production, clearance by platelets and megakaryocytes, and the influence of the microenvironment ensures the fine-tuning of circulating TPO levels and the appropriate regulation of platelet production in response to physiological needs.
Intracellular Signal Transduction Cascades Initiated by Thrombopoietin Formerly Megapoietin
Activation of Receptor-Associated Kinases
Upon TPO binding to c-Mpl, the receptor undergoes homodimerization, which is a critical step for activating associated intracellular kinases. qiagen.comfrontiersin.org Unlike receptor tyrosine kinases, c-Mpl lacks intrinsic kinase activity. Instead, it relies on constitutively associated non-receptor tyrosine kinases, primarily Janus kinases (JAKs), to initiate downstream signaling. frontiersin.orgahajournals.orgashpublications.org
Janus Kinase 2 (JAK2) Phosphorylation
The most prominent JAK kinase associated with the TPO receptor is Janus Kinase 2 (JAK2). frontiersin.orgashpublications.orgahajournals.orgashpublications.org Upon TPO-induced dimerization of c-Mpl, JAK2 molecules associated with the cytoplasmic tails of the receptor are brought into close proximity. This proximity allows for the cross-phosphorylation and subsequent activation of JAK2. qiagen.comfrontiersin.orgashpublications.org Tyrosine phosphorylation of JAK2 is a rapid event following TPO stimulation. ashpublications.orgportlandpress.com While TYK2, another Janus kinase, also associates with the TPO receptor and can be phosphorylated upon TPO signaling, JAK2 appears to play a more central and essential role in this pathway. frontiersin.orgashpublications.orgpnas.org Studies using specific inhibitors have demonstrated the importance of JAK2 in TPO-mediated signal transduction. biosensis.com
Downstream Signaling Pathways Activated by Thrombopoietin
Activated JAK2, following phosphorylation, phosphorylates several intracellular substrates, including tyrosine residues on the c-Mpl receptor itself. qiagen.compnas.org These phosphorylated tyrosine residues on the receptor serve as docking sites for various signaling molecules containing Src homology 2 (SH2) or phosphotyrosine-binding domains, thereby initiating multiple downstream signaling cascades. qiagen.compnas.org Key pathways activated by TPO through JAK2 include the Signal Transducer and Activator of Transcription (STAT) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. qiagen.comfrontiersin.orgashpublications.org
Signal Transducer and Activator of Transcription (STAT) Pathway
The STAT pathway is a major signaling route activated by cytokine receptors, including c-Mpl. frontiersin.orgahajournals.org STAT proteins are latent cytoplasmic transcription factors that, upon cytokine stimulation, undergo rapid tyrosine phosphorylation, dimerize, translocate to the nucleus, and bind to specific DNA elements to regulate gene expression. ahajournals.org TPO stimulation leads to the activation of several STAT proteins, with STAT1, STAT3, and STAT5 being particularly relevant. qiagen.comahajournals.orgashpublications.orgrupress.org
Thrombopoietin induces tyrosine phosphorylation and activation of STAT3. qiagen.comahajournals.orgashpublications.orgpnas.orgrupress.org Activated STAT3 can form homodimers and translocate to the nucleus, where it binds to Sis Inducible Elements (SIE) in the promoter regions of target genes, influencing cellular processes such as proliferation and survival. qiagen.comresearcherslinks.com Research findings indicate that STAT3 is frequently activated in various cellular contexts and plays a role in regulating genes involved in cell proliferation, survival, and differentiation. researcherslinks.com
STAT5 is another key substrate of JAK2 activated by TPO signaling. nih.govahajournals.orgashpublications.orgpnas.orgnih.gov STAT5 exists as two highly homologous proteins, STAT5A and STAT5B, which can be differentially activated by various cytokines. ahajournals.org TPO has been shown to activate a STAT5-like transcriptional factor, with studies indicating TPO-mediated tyrosine phosphorylation of STAT5B in certain cell types. nih.govahajournals.orgnih.govashpublications.org Activated STAT5 proteins dimerize, translocate to the nucleus, and bind to DNA, influencing the transcription of genes important for hematopoietic cell function, including proliferation and differentiation. ahajournals.orgashpublications.org Research highlights the wide expression of STAT5 in hematopoietic cells and its activation by TPO, among other cytokines. nih.govnih.gov
STAT3 Activation
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial downstream signaling cascade activated by TPO binding to c-Mpl. physiology.orgqiagen.comfrontiersin.orgashpublications.org Activation of PI3K is critical for linking receptor activation to various cellular responses, including cell growth, survival, and migration. physiology.orgresearchgate.net TPO stimulation leads to the activation of PI3K and its downstream effector kinase, Akt (also known as Protein Kinase B). physiology.orgahajournals.orgashpublications.orgtandfonline.com
Activation of PI3K results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that recruits Akt to the cell membrane. vulcanchem.com At the membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and other kinases. tandfonline.com Activated Akt then phosphorylates various downstream targets, influencing processes such as cell survival by inhibiting apoptosis and promoting cell cycle progression. ahajournals.orgashpublications.orgtandfonline.comvulcanchem.com Studies have demonstrated that TPO-induced PI3K/Akt activation is important for cell cycle progression and has a protective effect against apoptosis in various cell types, including neural and endothelial cells. ahajournals.orgashpublications.orgtandfonline.com Research has also identified potential molecular links between TPO-activated MPL and PI3K/Akt, suggesting that proteins like Tensin2 may mediate this connection. researchgate.net
The PI3K/Akt pathway plays a significant role in TPO-induced proliferation of megakaryocytes, partly by regulating targets such as FOXO3a and the cell cycle inhibitor p27Kip1. tandfonline.com Inhibition of the PI3K pathway has been shown to block cell cycle transition and inhibit proliferation in TPO-dependent cells. tandfonline.com
Summary of Key Signaling Events:
| Pathway | Key Kinase Activated | Downstream Effectors | Cellular Outcomes |
| JAK/STAT | JAK2, TYK2 | STAT1, STAT3, STAT5 | Gene Transcription, Proliferation, Differentiation |
| PI3K/Akt | PI3K, Akt | FOXO3a, p27Kip1, Caspase-3, Bcl-2/BAX pathway elements | Cell Survival, Proliferation, Cell Cycle Progression |
This table summarizes the major signaling pathways and their key components activated by thrombopoietin, highlighting their roles in mediating the diverse cellular responses to TPO.
Detailed Research Findings:
Research using various cell lines and primary cells has provided detailed insights into these pathways. For example, studies in HepG2 cells, a hepatoblastoma cell line expressing c-Mpl, have shown that TPO activates PI3K and Akt in a time-dependent manner, and that PI3K activation is required for TPO-induced cell migration. physiology.org In human umbilical cord vein endothelial cells (HUVECs), TPO induces tyrosine phosphorylation of STAT1 and STAT5B, but not STAT5A, and activates the PI3K/Akt pathway, contributing to protection against apoptosis. ahajournals.orgahajournals.orgashpublications.org Studies in megakaryocytic cell lines and primary megakaryocytes have confirmed the rapid activation of JAK2 and STAT5-like factors by TPO and highlighted the requirement of the PI3K/Akt pathway for TPO-induced proliferation. nih.govpnas.orgnih.govtandfonline.com
The intricate interplay between these signaling cascades dictates the specific cellular responses to thrombopoietin, ultimately regulating megakaryopoiesis and platelet homeostasis.
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a key signaling node activated by TPO binding to MPL. TPO stimulation rapidly induces the phosphorylation of ERK1 and ERK2 MAPK in both cytokine-dependent cell lines and primary murine megakaryocytes.
Activation of the MAPK/ERK pathway by TPO involves the recruitment of adapter proteins like SHC, which upon phosphorylation, can recruit GRB2-SOS, leading to the activation of the Ras-Raf-MAPK cascade. RAS proteins activate RAF kinases, which then phosphorylate and activate a cascade of MAP kinases, including MAPK1, MAPK3, MAPK8, MAPK9, and MAPK14. These activated MAP kinases translocate to the nucleus where they regulate gene expression by phosphorylating transcription factors such as ELK1, c-Fos, and c-Jun. These transcription factors are known to be involved in the proliferation and differentiation of megakaryocytes.
Research findings highlight the significant role of the MAPK pathway in TPO-induced megakaryocyte processes. Studies using the MEK inhibitor PD 98059 have shown that blocking MAPK activity substantially reduces TPO-dependent proliferation in cell lines and markedly decreases mean megakaryocyte ploidy in cultures of primary murine megakaryocytes. This indicates an important role for MAPK in TPO-induced endomitosis, the process by which megakaryocytes become polyploid.
Furthermore, TPO has been shown to induce a strong and sustained ERK MAPK activity in megakaryocytes, which regulates their proliferation/differentiation balance. IEX-1 (IER3) has been identified as a TPO-induced ERK substrate, suggesting its role in TPO/ERK signaling-mediated functions.
Other Related Signaling Nodes
In addition to the MAPK/ERK pathway, TPO signaling through MPL activates other crucial intracellular signaling nodes, notably the JAK/STAT and PI3K/Akt pathways.
The JAK/STAT pathway is a major signaling route activated by TPO and is primarily involved in cell proliferation. Upon MPL dimerization, JAK2 is activated and phosphorylates tyrosine residues on the receptor, creating docking sites for STAT proteins, including STAT1, STAT3, and STAT5. Phosphorylated STAT proteins dimerize and translocate to the nucleus, where they bind to specific DNA elements (like the Sis Inducible Element) to regulate gene expression. JAK/STAT signaling is involved in the proliferation and maturation of megakaryocyte progenitors.
The Phosphatidylinositol-3 Kinase (PI3K)/Akt pathway is another significant downstream effector of TPO signaling, primarily required for cell cycle progression and cell survival. TPO activates PI3K, which leads to the phosphorylation and activation of its downstream effector, Akt (also known as Protein Kinase B). Activated Akt promotes cell cycle progression by phosphorylating transcription factors like FOXO3, preventing their nuclear translocation and inhibiting the expression of cell cycle inhibitors such as CDKN1B. The PI3K/Akt pathway also contributes to cell survival by phosphorylating proteins like BAD. PI3K can be activated through different mechanisms downstream of MPL, including complex formation with GAB2 or IRS2.
While JAK/STAT and MAPK pathways are involved in proliferation and maturation, the PI3K/Akt pathway is particularly important for cell cycle progression. Several essential MPL-induced signaling molecules can be activated by more than one pathway, highlighting the interconnectedness of these cascades. For instance, while ERK is primarily activated via the Ras-Raf-MAPK cascade, there might be other pathways, potentially including PI3K, that could contribute to ERK activation.
TPO signaling also plays a role in the development and maintenance of hematopoietic stem cells (HSCs). In HSCs, TPO specifically triggers ERK and NF-κB pathways, which cooperate to induce and activate the early stress-response gene Iex-1 upon DNA damage, promoting NHEJ DNA repair.
Roles of Thrombopoietin Formerly Megapoietin in Hematopoiesis and Lineage Commitment
Impact on Hematopoietic Stem Cell (HSC) Functionality
TPO is vital for the maintenance and regulation of hematopoietic stem cells. nih.govashpublications.orgpnas.orgnih.gov Its receptor, c-Mpl, is expressed on primitive hematopoietic progenitors, highlighting TPO's broader role in regulating lineages beyond just megakaryocytes. nih.gov
Regulation of HSC Quiescence and Mobilization
During steady-state hematopoiesis, HSCs are predominantly in a quiescent (non-proliferative) state, which is essential for maintaining the stem cell pool throughout life. nih.govalaska.edu TPO has been shown to support HSC quiescence during adult hematopoiesis. nih.govpnas.org Loss of TPO signaling is associated with reduced HSC numbers and a loss of quiescence. nih.govhaematologica.org Studies in TPO-deficient mice demonstrate increased cycling in HSCs compared to controls. nih.gov Conversely, TPO stimulation has been shown to increase the proportion of quiescent HSCs. nih.gov The maintenance of HSC quiescence is thought to involve spatially separated niche factors, with TPO being a candidate for ex vivo maintenance of HSC quiescence. haematologica.org Megakaryocytes themselves, through the production of TPO and other factors like CXCL4, contribute to regulating HSC quiescence within the bone marrow niche. haematologica.organnualreviews.orgresearchgate.net
While TPO is primarily associated with maintaining quiescence, hematopoietic stress, such as infection or blood loss, can cause HSCs to activate and regenerate blood cells. alaska.edu The bone marrow microenvironment, influenced by factors like TPO, provides signals that direct HSC proliferation and mobilization. alaska.edu
Bias of HSC Differentiation Towards Megakaryocyte-Erythroid Progenitors
TPO signaling plays a key role in directing the differentiation of HSCs. ahajournals.orgpnas.org The c-Mpl receptor is expressed throughout the differentiation stages from HSCs to mature megakaryocytes and platelets. ahajournals.orgnih.gov TPO predominately regulates megakaryocyte differentiation from the HSC stage. nih.gov
Canonical hematopoiesis involves HSCs differentiating into multipotent progenitors (MPPs), which then give rise to committed progenitors, including the common myeloid progenitor (CMP). The CMP further differentiates into the granulocyte-macrophage progenitor and the megakaryocyte-erythroid progenitor (MEP), a shared progenitor for megakaryocytes and erythrocytes. amegroups.orgnih.govencyclopedia.pub TPO signaling is crucial for promoting the development and maturation of megakaryocytes from their HSC precursors and through the MEP stage. ahajournals.orgnih.gov Studies suggest that TPO signaling not only directs differentiation through this hierarchical pathway but can also skew HSCs towards a more direct megakaryocyte bias. ahajournals.org MPL expression in HSCs correlates closely with megakaryocytic differentiation potential. nih.gov
Promotion of Megakaryopoiesis
Thrombopoietin is the chief cytokine regulating megakaryocyte production. nih.govnih.govamegroups.org It stimulates the proliferation and maturation of megakaryocytes, ultimately leading to platelet production. wikipedia.orgamegroups.orgrndsystems.com
Induction of Megakaryocyte Progenitor Proliferation
TPO is a potent stimulator of megakaryocyte progenitor proliferation. nih.govnih.govashpublications.org In vitro studies have shown that incubation of marrow cells with TPO stimulates megakaryocyte survival and proliferation, both alone and in combination with other cytokines. nih.gov TPO has been successfully used to stimulate megakaryocyte progenitor proliferation in vitro and in vivo. nih.gov Data indicates that TPO can stimulate the proliferation of colony-forming unit megakaryocytes (CFU-GM) and burst-forming unit-erythroid (BFU-E) in a dose-dependent manner in certain contexts. nih.gov
Table 1: Effect of TPO on Progenitor Cell Proliferation (Illustrative Data from Research Findings)
| Cell Type Stimulated | TPO Concentration Range (ng/ml) | Observed Proliferation Increase | Reference |
| MDS CFU-GM | 5 to 40 | Up to 103% | nih.gov |
| MDS BFU-E | 5 to 40 | Up to 93% | nih.gov |
| MO7e cells (human megakaryocytic leukemic cell line) | 0.05-0.5 | ED50 range (potent stimulation) | rndsystems.com |
Note: Data is illustrative and based on specific experimental conditions described in the cited research.
TPO's effect on progenitor proliferation can be enhanced by interaction with other cytokines. For example, TPO increased the colony-stimulatory effects of G-CSF, GM-CSF, IL-3, and SCF on myelodysplastic syndrome (MDS) marrow cells. nih.gov
Facilitation of Megakaryocyte Differentiation and Maturation
TPO is a critical regulator of megakaryocyte differentiation and maturation. wikipedia.orgnih.govamegroups.org It promotes the development of megakaryocytes from HSC precursors. ahajournals.orgnih.gov TPO binding to the c-Mpl receptor initiates various signal transduction pathways, including JAK2/STAT3/STAT5, PI3K/AKT, and MAPK/ERK, which promote the maturation of megakaryocytes. encyclopedia.pubmdpi.comhaematologica.org These pathways are crucial in regulating physiological thrombopoiesis. haematologica.org
Megakaryocyte maturation involves an increase in size, an increase in DNA content (polyploidization), and the development of the internal demarcation membrane system (DMS) and granules. imrpress.comnih.gov Mature megakaryocytes then undergo the process of proplatelet formation (PPF), extending long protrusions from which platelets are released into the circulation. nih.govimrpress.comnih.gov TPO supports their maturation into platelet-producing cells. ashpublications.org Studies have shown that TPO is essential for full megakaryocyte development and platelet production. ashpublications.org
Regulation of Megakaryocyte Endomitosis and Polyploidization
A unique aspect of megakaryocyte maturation is endomitosis, a modified cell cycle where DNA replication occurs without complete nuclear or cellular division, leading to polyploidy (multiple sets of chromosomes). imrpress.comnih.govresearchgate.net This process results in giant cells with a multilobulated nucleus and a high DNA content, typically with a modal ploidy of 16N in humans, although higher ploidy levels can occur. nih.gov Polyploidization is considered essential for maximal platelet production, as platelets arise from the fragmentation of the megakaryocyte cytoplasm. ashpublications.orgnih.govresearchgate.net
Thrombopoietin plays a key role in regulating megakaryocyte polyploidization through endomitosis. ashpublications.orgnih.govresearchgate.net In physiological conditions, megakaryocyte ploidy is increased by enhanced platelet demand, mediated through the TPO/c-Mpl axis. nih.gov Research indicates that TPO is essential for full ploidy development in vivo. ashpublications.org
The mechanism of endomitosis involves several rounds of DNA replication followed by an aborted mitosis, specifically a failure in late cytokinesis and a defect in karyokinesis. nih.gov TPO-induced polyploidization involves megakaryocytes entering mitosis and progressing through early stages (prophase, prometaphase, metaphase, and anaphase A) but failing to complete anaphase B, telophase, or cytokinesis. nih.gov This process is associated with the formation of multiple spindle poles. nih.gov
The MAPK pathway, specifically ERK1 and ERK2, is implicated in TPO-induced megakaryocyte endomitosis. ashpublications.org Inhibition of the MAPK pathway has been shown to significantly reduce megakaryocyte polyploidization in culture. ashpublications.org This suggests that TPO's action on endomitosis is mediated, at least in part, via the ERK-MAPK pathway. ashpublications.org
Table 2: Impact of MAPK Inhibition on Megakaryocyte Ploidy (Illustrative Data)
| Culture Type | Condition | Effect on Mean Megakaryocyte Ploidy | Reference |
| Whole bone marrow cultures | MAPK inhibition (MEK inhibitor PD 98059) | Markedly decreased | ashpublications.org |
| CD41-selected cell cultures | MAPK inhibition (MEK inhibitor PD 98059) | Significantly reduced | ashpublications.org |
Note: Data is illustrative and based on specific experimental conditions described in the cited research.
Multiple cell cycle regulators are involved in megakaryocyte polyploidization, with TPO influencing this complex process.
Molecular Mechanisms Underlying DNA Content Accumulation
A distinctive feature of megakaryocyte maturation is the acquisition of polyploidy, a process where cells undergo multiple rounds of DNA replication without subsequent cell division, resulting in increased DNA content (e.g., 4N, 8N, 16N, or higher). This process, known as endomitosis, is significantly induced by thrombopoietin. bindingdb.org
Mechanistically, endomitosis involves megakaryocytes entering mitosis and progressing through the initial stages (prophase, prometaphase, metaphase, and anaphase A). However, they fail to complete later stages, specifically anaphase B, telophase, and cytokinesis. This incomplete division cycle leads to the accumulation of multiple sets of chromosomes within a single, often multilobulated, nucleus. Studies have revealed that the formation of multiple mitotic spindle poles and the rupture of the nuclear envelope are integral to this polyploidization process.
Influence on Cell Cycle Progression and Cytokinesis
Thrombopoietin exerts a dual influence on the megakaryocyte cell cycle. In the early stages of megakaryopoiesis, TPO promotes the proliferation of progenitor cells. bindingdb.org As megakaryocytes mature, TPO signaling shifts to induce cell cycle arrest, a prerequisite for the onset of polyploidization and subsequent platelet production.
The characteristic polyploidy of mature megakaryocytes arises from endomitosis, a modified cell cycle where DNA replication occurs, but cytokinesis (cytoplasmic division) fails. This failure in cytokinesis is a defining event influenced by TPO signaling. Megakaryocytes initiate the mitotic process, forming spindle structures and aligning chromosomes, but the final separation into two daughter cells does not occur. This leads to an increase in cell size and DNA content within a single cell.
The precise molecular mechanisms governing the switch from a proliferative mitotic cycle in progenitors to the endomitotic cycle in maturing megakaryocytes under TPO stimulation are complex and involve the modulation of various cell cycle regulators. While the inactivation of the Cdc2–cyclin B complex has been suggested as a potential contributor to polyploidization, its specific role in TPO-induced endomitosis requires further investigation. TPO's activation of pathways like PI3K/AKT is essential for the initial proliferative phase of megakaryocyte progenitors, highlighting the distinct effects of TPO signaling at different stages of megakaryocyte development. bindingdb.org The concentration of TPO or TPO mimetics can also influence the balance between proliferation and polyploidization/proplatelet formation, suggesting a dosage-dependent impact on cell cycle regulation.
Orchestration of Proplatelet Formation from Mature Megakaryocytes
Proplatelet formation is the terminal stage of megakaryopoiesis, where mature, polyploid megakaryocytes undergo dramatic cytoskeletal reorganization and extend long, branching processes called proplatelets. These proplatelets then fragment to release functional platelets into the bloodstream. nih.govinvivochem.cn While thrombopoietin is the primary driver of megakaryocyte maturation, its direct role in the final process of proplatelet formation and platelet release appears to be less critical and may even be dispensable under certain conditions. bindingdb.orginvivochem.cn Proplatelet formation is often described as a cell-autonomous process, potentially regulated by cues from the bone marrow vascular niche. invivochem.cn
The formation of proplatelets is a highly dynamic process requiring extensive remodeling of the megakaryocyte's cytoskeleton. This includes the precise organization and function of tubulin, actin, and myosin networks. Dynamic reorganization of tubulin is essential, with microtubule sliding, mediated by motor proteins like dynein, being crucial for proplatelet elongation. The presence of β1-tubulin, an isoform unique to the megakaryocyte lineage, is noteworthy in this process.
Adhesive interactions also play a role in orchestrating proplatelet formation. Integrin receptors, such as α2bβ3, and extracellular matrix proteins like fibrinogen influence this process. Furthermore, localized apoptotic events within the megakaryocyte cytoplasm may actively contribute to the efficiency of proplatelet formation. While TPO is vital for generating the mature megakaryocytes capable of forming proplatelets, the final steps of cytoplasmic extension and fragmentation appear to be governed by a complex interplay of intrinsic cellular mechanisms and external microenvironmental signals, with TPO's direct involvement in this specific stage being less pronounced compared to its earlier roles in proliferation and maturation. bindingdb.orginvivochem.cn
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| Thrombopoietin | N/A | Protein, no standard compound CID |
| Romiplostim | 159820 | Small molecule TPO receptor agonist |
| Eltrombopag | 135449332 | Small molecule TPO receptor agonist |
| Avatrombopag | 9852519 | Small molecule TPO receptor agonist |
| Hetrombopag | 135565610 | Small molecule TPO receptor agonist |
| Ingenol | 442042 | Promotes megakaryopoiesis (TPO-independent) |
Data Table: Influence of TPO and BMP4 on Megakaryocyte Ploidy
While detailed quantitative data across various studies is heterogeneous, one study provides data on the effect of TPO and BMP4 on megakaryocyte ploidy in human CD34+ cells.
| Treatment | Ploidy Level | Percentage of Cells (Day 18) |
| Untreated | 4N | 14% |
| 8N | 3% | |
| TPO | 4N | Up to 22% |
| 8N | Up to 6% | |
| BMP4 | 4N | Up to 22% |
| 8N | Up to 6% |
Note: This table presents data from a single study and may not be representative of all experimental conditions or research findings.
Interactions and Crosstalk of Thrombopoietin Formerly Megapoietin with Other Biological Regulators
Synergistic Effects with Other Hematopoietic Cytokines
While TPO is the principal regulator of megakaryopoiesis, it acts synergistically with a variety of other hematopoietic cytokines to promote optimal megakaryocyte development and platelet production. researchgate.netwehi.edu.aunih.govpsu.edumedsci.org Combinations of TPO with cytokines such as Interleukin-3 (IL-3), Interleukin-6 (IL-6), Interleukin-11 (IL-11), and Stem Cell Factor (SCF) have been shown to enhance megakaryocyte colony number and size in vitro. researchgate.netnih.govpsu.edumedsci.org
Specifically, IL-3, IL-6, and IL-11 require the presence of TPO and its receptor for effective differentiation of pro-megakaryocytes. nih.gov IL-6, in combination with other cytokines, significantly increases the number of hematopoietic progenitor cells and promotes megakaryocyte maturation. nih.govmdpi.com IL-11 also acts synergistically with IL-3, TPO, and SCF to increase the number and enhance the maturation of megakaryocytic progenitors. medsci.org SCF enhances TPO-induced STAT5 signaling in human megakaryocyte progenitors. researchgate.net While IL-3 can promote megakaryocyte differentiation, its effect is not specific and appears to rely on the TPO/c-Mpl pathway for megakaryopoiesis. nih.gov Studies have demonstrated that a cytokine cocktail containing TPO along with IL-1, IL-6, IL-11, and SCF can lead to a significant expansion of CD41+ megakaryocytic cells in vitro. psu.edu
Here is a summary of synergistic effects:
| Cytokine Combination | Effect on Megakaryopoiesis | Source(s) |
| TPO + IL-3, IL-6, IL-11, SCF | Enhance megakaryocyte colony number and size | researchgate.netpsu.edumedsci.org |
| TPO + IL-3, IL-6, IL-11, SCF | Significant expansion of CD41+ megakaryocytic cells in vitro | psu.edu |
| TPO + IL-3, IL-6, IL-11 | Required for effective pro-megakaryocyte differentiation | nih.gov |
| TPO + SCF | Enhances TPO-induced STAT5 signaling | researchgate.net |
| TPO + IL-3 and/or SCF | Supports proliferation of human primitive hematopoietic cells | researchgate.netkarger.com |
| IL-6 + other cytokines | Significantly increases hematopoietic progenitor cells | nih.govmdpi.com |
| IL-11 + IL-3, TPO, SCF | Increases number and enhances maturation of megakaryocytic progenitors | medsci.org |
Interplay with Transcription Factors in Megakaryocytic Lineage Development
Megakaryopoiesis is tightly controlled by the interplay of multiple transcription factors that regulate lineage-specific gene expression. mdpi.comimrpress.com TPO signaling, primarily through the JAK/STAT, Ras/Raf-1/MAPK, and PI3K/Akt pathways, influences the activity and expression of these critical transcription factors. mdpi.comimrpress.comhaematologica.org Key transcription factors involved in megakaryocyte development include GATA-1, FOG-1, NF-E2, and RUNX1. imrpress.comhaematologica.orgashpublications.org
GATA-1, along with its cofactor FOG-1, is essential for the differentiation of both megakaryocytes and erythrocytes. imrpress.comashpublications.org NF-E2 is crucial for megakaryocyte differentiation, maturation, proplatelet formation, and platelet release, and studies suggest it can function independently of TPO action. haematologica.orgashpublications.org RUNX1 regulates the expression of several important genes in megakaryopoiesis, and its downstream targets can be manipulated to improve megakaryocyte production. imrpress.com FLI1 is another critical regulator, particularly for late megakaryopoiesis, and its overexpression can bias cells towards the megakaryocyte lineage. mdpi.comimrpress.com The RUNX1/FLI1 complex has been shown to suppress ANKRD26 during the later stages of megakaryopoiesis. mdpi.com
Modulatory Influence of the Bone Marrow Microenvironment
The bone marrow microenvironment, or niche, plays a crucial role in regulating megakaryopoiesis and thrombopoiesis. nih.govashpublications.orgtandfonline.comresearchgate.netnih.gov This complex environment consists of various cell types, including mesenchymal stromal cells, endothelial cells, and osteoblasts, as well as extracellular matrix proteins and soluble factors. nih.govtandfonline.comresearchgate.net These components collectively form a regulatory network that directs megakaryocytic proliferation and differentiation. tandfonline.com
Megakaryocytes themselves are the largest cells in the bone marrow and interact with the niche, influencing hematopoietic stem cell regulation and maintenance. researchgate.netnih.gov The spatial distribution of megakaryocytes within the bone marrow is also regulated by the niche, with progenitors residing near the bone surface in an "endosteal niche" and mature megakaryocytes associating with sinusoidal vasculature for platelet release. ashpublications.orgtandfonline.com Bone marrow endothelial cells, major components of the vascular niche, secrete chemokines and cytokines like SCF, VEGF, and TGF-β that support platelet generation. tandfonline.com Alterations in the bone marrow microenvironment can lead to defective platelet formation and thrombocytopenia. tandfonline.com
Non-Thrombopoietin Pathways Influencing Megakaryopoiesis (e.g., Notch Signaling, SDF1/CXCR4 Axis)
Beyond TPO, several other signaling pathways influence megakaryopoiesis and thrombopoiesis. researchgate.netnih.gov
The Notch signaling pathway has been identified as a positive regulator of megakaryocyte lineage specification from hematopoietic stem cells. nih.govnih.govashpublications.org While initially known for its role in T cell development, Notch signaling plays a more complex role in myeloid progenitor cell fate decisions. nih.govhaematologica.org Studies suggest potential crosstalk between the Notch and TPO/Mpl signaling pathways during megakaryocyte differentiation. nih.gov Notch signaling can activate the PI3K/AKT pathway during megakaryocyte development, and further activation of this pathway enhances Notch-induced megakaryopoiesis. nih.govashpublications.org
The SDF1/CXCR4 axis is another important non-TPO pathway involved in megakaryopoiesis, particularly in the maturational localization of megakaryocytes to the vascular niche. researchgate.netashpublications.orgnih.govmdpi.comnih.gov Stromal cell-derived factor-1 (SDF-1, also known as CXCL12) signaling through its receptor CXCR4 is implicated in the migration of megakaryocytes towards sinusoidal vessels, the site of platelet production. ashpublications.orgmdpi.com This interaction is crucial for homing, migration, and retention of hematopoietic cells in the bone marrow. mdpi.com CXCL12 can also act synergistically with TPO to enhance megakaryopoiesis and platelet production. mdpi.com
Other non-TPO regulators include src family kinases, integrin signaling, and Platelet Factor 4/low-density lipoprotein receptor-related protein 1. researchgate.netnih.gov Chemokines like FGF-4 also promote thrombopoiesis by enhancing the interaction of megakaryocytic progenitors with the bone marrow vascular niche, although their exact roles may differ from SDF-1. tandfonline.com
Advanced Research Methodologies for Investigating Thrombopoietin Formerly Megapoietin Biology
In Vitro Culture Systems for Megakaryopoiesis and Thrombopoiesis
In vitro culture systems are fundamental tools for studying the development of megakaryocytes and platelets outside the complex environment of the body. These systems allow for controlled manipulation of conditions and the observation of specific cellular processes. Production of platelets from hematopoietic stem and progenitor cells in vitro depends on their proliferation and differentiation into the megakaryocyte lineage, followed by maturation into large, polyploid megakaryocytes, and finally fragmentation into platelets. oncohemakey.com
Different types of culture systems are utilized:
Semisolid and Suspension Culture Systems: These traditional methods involve culturing hematopoietic stem and progenitor cells in a nutrient medium, often supplemented with cytokines like TPO, to promote the growth and differentiation of megakaryocyte colonies or cells in suspension. oncohemakey.com Cytokines such as IL-3, stem cell factor (SCF), and CXCL12 can act synergistically with TPO to enhance megakaryocyte production in these systems. oncohemakey.com While IL-3 can induce the growth of immature megakaryocytes in vitro in the absence of TPO, evidence for its contribution to normal megakaryopoiesis in vivo is weak. oncohemakey.com CXCL12, a chemokine, also supports the survival and proliferation of megakaryocyte progenitors in synergy with TPO in vitro. oncohemakey.com
Advanced Bioreactors and 3D Systems: Since the 1990s, advancements in cell culture techniques, including the use of bioreactors and 3D biocompatible materials, coupled with the emergence of human embryonic stem cells (ESCs) and human-induced pluripotent stem cells (hiPSCs), have led to substantial progress in ex vivo platelet generation research. ashpublications.org These systems aim to mimic the in vivo bone marrow microenvironment more closely, providing integrated biophysical and biochemical signals that augment megakaryopoiesis and thrombopoiesis. nih.gov For instance, some studies have shown that maintaining differentiation cultures at slightly elevated temperatures (e.g., 39°C) can promote the proliferation and differentiation efficiency of hematopoietic stem cells, accelerate megakaryocyte maturation, and improve platelet output significantly compared to standard conditions (37°C). nih.gov
Co-culture Systems: Co-culturing hematopoietic cells with stromal cells can provide essential supportive signals that influence megakaryocyte differentiation and platelet production, mimicking the cellular interactions within the bone marrow niche. nih.gov
These in vitro systems are invaluable for dissecting the fundamental mechanisms of thrombopoiesis and exploring the potential for generating platelets ex vivo for therapeutic applications like transfusion medicine. ashpublications.orgnih.gov
Genetic Models for Studying Thrombopoietin and c-Mpl Function (e.g., Knockout Models)
Genetic models, particularly knockout mice, have provided crucial insights into the physiological roles of TPO and its receptor, c-Mpl (also known as TPOR or CD110). cancernetwork.comnih.govgenecards.orgwikipedia.org The near identical phenotype observed in mice lacking either the TPO gene (TPO-/-) or the c-Mpl gene (c-Mpl-/-) provides strong biological evidence that TPO is the primary ligand for c-Mpl and that c-Mpl is the main receptor mediating TPO's effects on platelet production. nih.gov
Key findings from knockout models include:
Severe Thrombocytopenia: Both TPO-/- and c-Mpl-/- mice exhibit severe thrombocytopenia, with platelet counts reduced by approximately 85-90% compared to wild-type mice. cancernetwork.comnih.govnih.gov This demonstrates that TPO is the primary physiological regulator of platelet production in vivo. nih.gov
Reduced Megakaryocyte Progenitors and Ploidy: The thrombocytopenia in these knockout mice is attributed to a reduction in the number of megakaryocyte progenitor cells and a decrease in megakaryocyte ploidy (the number of chromosome sets within a megakaryocyte). nih.govnih.gov
Impact on Hematopoietic Stem Cells: Unexpectedly, studies of TPO-/- and c-Mpl-/- mice also revealed that TPO signaling plays a role in regulating hematopoietic stem cells, as evidenced by a reduction in the repopulating capacity of bone marrow cells from c-Mpl-deficient mice. cancernetwork.comnih.govnih.gov This indicates that TPO's effects extend beyond the committed megakaryocyte lineage to influence primitive hematopoietic progenitor cells. cancernetwork.com
Regulation of TPO Levels: Analysis of these models has also shed light on the mechanisms regulating circulating TPO levels. Circulating TPO levels are significantly elevated in c-Mpl-/- mice, suggesting that the platelet mass, which expresses c-Mpl, plays a central role in clearing TPO from the circulation through receptor-mediated internalization and degradation. cancernetwork.comnih.gov This feedback mechanism is crucial for tightly regulating the amount of TPO available to stimulate megakaryopoiesis. nih.gov
While TPO is essential for controlling the number of megakaryocytes and platelets, the megakaryocytes and platelets produced in the absence of TPO or c-Mpl appear morphologically and functionally normal, suggesting that TPO's main role in vivo is quantitative rather than qualitative. nih.govnih.gov Furthermore, these models have highlighted the existence of TPO-independent mechanisms that also contribute to platelet production. nih.gov
Genetic alterations in the TPO/MPL/JAK2 axis can lead to either thrombocytosis or thrombocytopenia, further emphasizing the critical role of this pathway in platelet homeostasis. frontiersin.org
Biochemical and Proteomic Approaches for Factor Characterization
Biochemical and proteomic approaches are essential for the identification, purification, and characterization of TPO and its interacting proteins. The purification and cloning of TPO in 1994 by multiple independent groups, using both conventional chromatographic techniques and approaches based on the identification of the c-Mpl receptor, marked a significant milestone in TPO research. nih.govpsu.edu
Key techniques include:
Protein Purification: Various chromatographic techniques are used to isolate and purify TPO from biological samples or recombinant expression systems. nih.gov
Amino Acid Sequencing: Determining the N-terminal amino acid sequence of purified TPO was crucial for designing nucleic acid probes to clone the TPO gene and cDNA. nih.gov
Mass Spectrometry (MS) and Proteomics: Proteomic analysis, often involving techniques like two-dimensional electrophoresis (2-DE) followed by mass spectrometry (e.g., MALDI-TOF-MS and MS/MS), allows for the large-scale identification and quantification of proteins involved in megakaryopoiesis and thrombopoiesis. nih.govuni-duesseldorf.deprotavio.comcolostate.edu These approaches can be used to compare protein profiles under different conditions, such as in the presence or absence of TPO stimulation or in cells expressing recombinant TPO. nih.gov For example, proteomic studies have investigated the intracellular responses of cells expressing recombinant human TPO treated with substances like sodium butyrate, which is known to enhance TPO productivity. nih.gov
Western Blotting: This technique is commonly used to detect and quantify specific proteins, such as TPO or components of its signaling pathway, in cell lysates or tissue samples. nih.govijbc.ir Western blot analysis can be used to validate findings from proteomic screens. nih.gov
Biochemical Characterization: This involves studying the physical and chemical properties of TPO, including its molecular weight, isoelectric point, and structural features. ijbc.irsinobiological.com Human TPO is a glycoprotein (B1211001) with a molecular weight of approximately 30 kDa. ijbc.ir It consists of two domains: an N-terminal cytokine domain responsible for receptor binding and signaling, and a highly glycosylated C-terminal domain. frontiersin.orgijbc.irphysiology.org The N-terminal domain shares structural similarity with other cytokines like erythropoietin. physiology.org
These biochemical and proteomic methods provide detailed information about the molecular players involved in TPO signaling and the complex protein networks that govern megakaryocyte and platelet development.
Molecular Techniques for Analyzing Gene and Protein Expression
Molecular techniques are vital for studying the expression levels of the TPO gene and its receptor, c-Mpl, as well as downstream target genes and proteins involved in thrombopoiesis.
Commonly used techniques include:
PCR and RT-PCR: Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR) are used to amplify and detect TPO mRNA, allowing researchers to assess TPO gene expression in various tissues and cell types. ijbc.irnih.govpnas.org Studies have shown that TPO mRNA is primarily expressed in the liver, particularly by hepatocytes, and to a lesser extent in the kidneys by proximal tubular epithelial cells. physiology.org
Quantitative PCR (qPCR): This technique provides a quantitative measure of mRNA levels, allowing for the precise determination of changes in TPO or c-Mpl gene expression under different physiological or experimental conditions.
In Situ Hybridization: This technique is used to localize TPO mRNA within tissues, confirming that hepatocytes are the main site of TPO production in the liver. physiology.orgnih.gov
Northern Blotting: While less commonly used now, Northern blotting was historically used to detect and quantify specific mRNA molecules.
Western Blotting: As mentioned in the biochemical section, Western blotting is used to measure the protein levels of TPO, c-Mpl, and signaling molecules. nih.govijbc.ir
Flow Cytometry: This technique allows for the identification and quantification of cells expressing specific surface markers, such as CD110 (c-Mpl), on hematopoietic stem cells, megakaryocyte progenitors, megakaryocytes, and platelets. genecards.orgwikipedia.org It can also be used to assess intracellular protein expression and cellular characteristics like ploidy in megakaryocytes. cancernetwork.com
Reporter Gene Assays: These assays can be used to study the transcriptional regulation of the TPO gene by cloning potential regulatory regions upstream of a reporter gene and measuring reporter activity under different conditions or in response to various stimuli.
These molecular techniques provide insights into the transcriptional and translational control of TPO and c-Mpl expression and how these levels correlate with megakaryopoiesis and platelet production.
Computational and Mathematical Modeling of Thrombopoiesis Dynamics
Computational and mathematical modeling approaches are increasingly used to simulate and understand the complex dynamics of thrombopoiesis. These models integrate biological knowledge and experimental data to predict cellular behavior and system-level responses. nih.govresearchgate.netmmnp-journal.orgnih.gov
Types of models and their applications include:
Ordinary Differential Equation (ODE) Models: These models represent different cell compartments (e.g., stem cells, megakaryocyte progenitors, megakaryocytes, platelets) and the transitions and interactions between them using differential equations. nih.govnih.gov TPO production and consumption are often explicitly modeled, incorporating its effects on megakaryocyte progenitor proliferation and maturation. nih.govnih.gov ODE models can be used to simulate the dynamics of platelet counts and TPO levels under various conditions, such as during chemotherapy or after TPO administration. nih.govresearchgate.netnih.gov
Delay Differential Equation (DDE) Models: DDE models incorporate time delays in the differentiation and maturation processes, reflecting the time it takes for cells to progress through different stages of thrombopoiesis. researchgate.netmcgill.ca These models can be particularly useful for studying oscillatory behavior observed in certain hematological disorders. researchgate.netmcgill.ca
Agent-Based Models: These computational models simulate the behavior of individual cells and their interactions, allowing for the study of emergent properties at the population level. mcgill.ca
Parameter Estimation and Model Validation: Mathematical models are calibrated using experimental data, such as time series data of platelet counts and TPO levels from clinical studies or animal models. nih.govresearchgate.netnih.gov Model predictions are then validated by comparing them to independent datasets. nih.gov
Predictive Modeling: Once validated, computational models can be used to make predictions about the effects of interventions, such as different chemotherapy regimens or TPO administration strategies, on platelet recovery. nih.govnih.gov They can also help assess the risk of thrombocytopenia in different clinical scenarios. nih.gov
Computational and mathematical modeling provides a quantitative framework for understanding the regulatory principles of thrombopoiesis and can aid in the design of more effective therapeutic strategies. nih.govresearchgate.netmmnp-journal.orgnih.gov
Theoretical Implications and Future Directions in Thrombopoietin Formerly Megapoietin Research
Conceptual Models of Thrombopoiesis Regulation
Current conceptual frameworks describing thrombopoiesis place TPO as the principal regulatory factor for platelet production. nih.gov A central tenet of these models is the inverse correlation between the circulating levels of platelets and megakaryocyte mass and the concentration of TPO in plasma. physiology.orgjci.org This negative feedback mechanism is believed to operate through the uptake and degradation of TPO upon binding to its receptor, Mpl (also known as TPO-R), which is present on both megakaryocytes and platelets. physiology.orgjci.orgrndsystems.com
Nevertheless, these models are subject to continuous refinement as new research findings emerge. For example, while the liver is recognized as the primary source of constitutive TPO production, evidence suggests that bone marrow stromal cells can also contribute to TPO synthesis, particularly in states of thrombocytopenia. physiology.orgjci.orgnih.gov The specific molecular signals mediating this effect are still under intensive investigation. nih.gov Furthermore, the involvement of other cytokines, such as interleukin-11 (IL-11) and stromal cell-derived factor-1 (SDF-1), which can influence megakaryopoiesis independently or synergistically with TPO, underscores the complexity of this regulatory system and highlights areas requiring further model development. jci.orgrndsystems.com
Pharmacodynamic models are also being developed to characterize the kinetics of thrombopoiesis, incorporating variables such as cell differentiation, proliferation, apoptosis rates, and the influence of regulators like TPO. researchgate.netplos.org These models aim to provide a mechanistic foundation for comprehending and predicting the effects of therapeutic interventions, although further work is needed to accurately capture inter-individual variability and the complexities observed during stress hematopoiesis. researchgate.net
Unresolved Questions in Thrombopoietin-Mediated Cellular Processes
Despite considerable advancements, several unresolved questions persist regarding the cellular processes influenced by TPO. A key question revolves around the mechanisms underlying TPO's seemingly contradictory roles: maintaining HSC quiescence while simultaneously promoting their expansion during periods of stress. nih.govbiorxiv.orgpnas.org Studies indicate that TPO modulates cell cycle progression in both scenarios, and interactions within the bone marrow niche likely contribute to balancing these opposing functions. nih.gov
Another open area of inquiry concerns the specific differentiation pathways that megakaryocytes follow under normal and pathological conditions. ahajournals.org Recent studies propose that megakaryocytes may differentiate directly from HSCs or multipotent progenitors that are already biased towards the megakaryocyte lineage, potentially bypassing traditional intermediate stages. ahajournals.org The precise signals and transcription factors that govern these alternative differentiation routes, and the extent to which TPO influences them, are subjects of active research. ahajournals.orgnih.gov
The fine-tuning of TPO receptor signaling also presents ongoing questions. While it is established that TPO activates the Janus kinase (JAK)/Signal Transducers and Activators of Transcription (STAT) pathway, primarily through JAK2 and STAT5, the nuanced relationship between the dynamics and geometry of receptor dimerization and the resulting specific downstream signaling outputs is not fully understood. biorxiv.orgpnas.orgnih.govashpublications.orgkegg.jpwikipedia.org Elucidating how different receptor conformations induced by ligand binding translate into distinct cellular responses remains a critical challenge for future research. biorxiv.orgashpublications.org
Potential for Novel Therapeutic Strategies Based on Thrombopoietin Pathways
The growing understanding of TPO pathways has already paved the way for the development of therapeutic agents, specifically TPO receptor agonists (TPO-RAs), which are used in the management of conditions such as chronic immune thrombocytopenia and aplastic anemia. nih.govnih.govpatsnap.comhaematologica.org However, ongoing research aims to leverage deeper insights into TPO biology to develop novel and more precisely targeted therapeutic approaches.
One promising avenue involves the development of agents capable of selectively modulating TPO-R signaling to favor specific outcomes, such as prioritizing HSC maintenance over excessive megakaryopoiesis, or vice versa. biorxiv.orgpnas.orgashpublications.org Engineered ligands, including diabodies, are being investigated for their ability to "tune" TPO-R signaling by influencing the geometry of receptor dimerization. biorxiv.orgpnas.orgashpublications.org This approach holds the potential to yield therapies with improved efficacy and a more favorable side effect profile compared to existing TPO-RAs. biorxiv.orgpnas.org
Furthermore, exploring the interactions between TPO signaling and other intracellular pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways, could uncover new therapeutic targets. nih.govnih.govwikipedia.orgresearchgate.netproquest.comfrontiersin.orgmdpi.comresearchgate.net Understanding how these pathways are integrated downstream of TPO-R activation may facilitate the development of combination therapies or agents that target specific nodes within these networks to modulate thrombopoiesis with greater precision.
Emerging Areas of Research in Megakaryocyte and Platelet Biology
Emerging areas of research in megakaryocyte and platelet biology continue to reveal new aspects of TPO's influence and the broader regulatory landscape governing platelet production.
Role of Thrombopoietin in Stress Hematopoiesis
TPO plays a critical role in stress hematopoiesis, the accelerated production of blood cells triggered by challenges such as infection, inflammation, or exposure to myeloablative agents. nih.govlu.senih.govelifesciences.orgbiorxiv.org Research indicates that TPO is essential for the recovery of hematopoiesis and the regeneration of HSCs following myeloablation. nih.govelifesciences.orgbiorxiv.org While early hypotheses suggested a crucial role for bone marrow-derived TPO, recent studies in mouse models have underscored the importance of systemic TPO originating from the liver for HSC regeneration after myeloablative stress. nih.govelifesciences.orgbiorxiv.org
The precise mechanisms through which TPO contributes to the rapid expansion of progenitor cells and the maintenance of HSCs during stress responses are still being elucidated. Ongoing investigations are focused on identifying the specific signaling pathways activated by TPO in HSCs under stress conditions and how these pathways differ from those active during steady-state hematopoiesis. nih.gov
New Discoveries in Thrombopoietin Receptor Signaling Fine-Tuning
Recent discoveries are providing new insights into the intricate mechanisms involved in fine-tuning TPO receptor signaling. Studies are exploring how the conformational changes of the Mpl receptor upon binding to its ligand influence the downstream signaling cascade. biorxiv.orgpnas.orgashpublications.org Engineered ligands designed to induce specific receptor dimer geometries are being utilized as valuable tools to dissect these complex relationships. biorxiv.orgpnas.orgashpublications.org
Furthermore, research is investigating the roles of accessory proteins and post-translational modifications in modulating the intensity and duration of TPO-R signaling. A deeper understanding of these fine-tuning mechanisms could identify novel targets for therapeutic intervention, allowing for more precise control over megakaryopoiesis and HSC function. ashpublications.orgashpublications.org
The development of advanced research tools, including surrogate protein ligands and cutting-edge imaging techniques, is facilitating a more detailed examination of TPO-R dynamics and associated signaling networks at the molecular level. biorxiv.orgpnas.orgashpublications.orgashpublications.org These technological advancements are expected to yield further crucial insights into the complex regulatory processes mediated by thrombopoietin.
Q & A
Q. What experimental methodologies are recommended for isolating and characterizing megapoietin in vitro?
- Methodological Answer : Isolation typically involves affinity chromatography or immunoprecipitation using antibodies specific to this compound's epitopes. Characterization requires SDS-PAGE for purity assessment, mass spectrometry for molecular weight confirmation, and circular dichroism (CD) spectroscopy to analyze secondary structures. For functional validation, use ligand-binding assays (e.g., surface plasmon resonance) and cell-based activity assays (e.g., proliferation assays in this compound-responsive cell lines) .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 nM) to capture the full dynamic range. Include positive controls (e.g., recombinant this compound with known activity) and negative controls (vehicle-only treatments). Measure outcomes at multiple time points (e.g., 24, 48, 72 hours) to assess temporal effects. Statistical analysis should employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s role in cellular differentiation be resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify biases or methodological discrepancies across studies. Key factors to analyze include:
- Experimental models : Differences in cell lines (primary vs. immortalized) or species specificity.
- Concentration thresholds : Variability in effective doses due to assay sensitivity.
- Endpoint measurements : Inconsistent markers for differentiation (e.g., mRNA vs. protein-level analysis).
Meta-regression can quantify the impact of these variables, while in vitro rescue experiments (e.g., CRISPR knockouts) validate hypotheses .
Q. What strategies optimize this compound’s stability in long-term in vivo studies?
- Methodological Answer : Stabilization approaches include:
- Formulation : Use PEGylation or encapsulation in liposomes to prolong half-life.
- Delivery systems : Implantable osmotic pumps for sustained release.
- Monitoring : Radiolabeled this compound (e.g., ¹²⁵I) tracked via SPECT/CT imaging to assess pharmacokinetics.
Validate stability using ELISA or Western blotting of serum samples collected at intervals (e.g., 1, 7, 14 days post-administration) .
Data Analysis & Interpretation
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?
- Methodological Answer : Single-cell RNA sequencing (scRNA-seq) combined with pseudotime analysis can resolve population heterogeneity. For dose-response data, use mixed-effects models to account for inter-cell variability. Cluster-specific responses are identified via k-means clustering, followed by pathway enrichment analysis (e.g., GSEA) to link this compound activity to signaling modules .
Q. How should researchers address batch effects in high-throughput screening data for this compound inhibitors?
- Methodological Answer : Apply ComBat or SVA (Surrogate Variable Analysis) to normalize batch effects. Include internal controls (e.g., Z’-factor plates) to assess assay robustness. Confirm hits using orthogonal assays (e.g., thermal shift assays for target engagement) and dose-response validation in independent replicates .
Literature & Reproducibility
Q. What criteria should guide the selection of primary literature for this compound-related mechanistic studies?
- Methodological Answer : Prioritize studies with:
- Full methodological transparency : Detailed protocols for this compound handling and assay conditions.
- Orthogonal validation : Findings supported by genetic (e.g., siRNA knockdown) and pharmacological (e.g., inhibitor) approaches.
- Independent replication : Results reproduced in ≥2 independent labs.
Exclude studies lacking raw data or with insufficient statistical power (e.g., n < 3 replicates) .
Q. How can researchers enhance the reproducibility of this compound’s in vitro effects across labs?
- Methodological Answer : Adopt standardized reporting guidelines (e.g., ARRIVE for preclinical studies):
- Detailed metadata : Lot numbers for reagents, passage numbers for cell lines, and equipment calibration records.
- Open protocols : Share step-by-step workflows via platforms like Protocols.io .
- Inter-lab ring trials : Distribute aliquots of a reference this compound sample to compare inter-lab variability .
Tables: Key Methodological Considerations
| Aspect | Best Practices | References |
|---|---|---|
| Purity Assessment | SDS-PAGE (>95% purity), SEC-HPLC for aggregation analysis | |
| Bioactivity Assays | Use primary cells + recombinant controls; measure both binding and functional endpoints | |
| Data Normalization | ComBat for batch correction; log2 transformation for skewed distributions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
